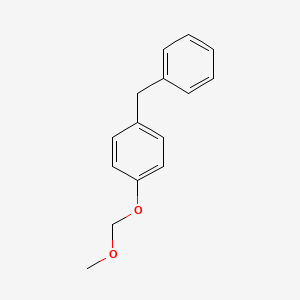

1-Benzyl-4-methoxymethoxybenzene

Description

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-benzyl-4-(methoxymethoxy)benzene |

InChI |

InChI=1S/C15H16O2/c1-16-12-17-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

InChI Key |

BDHOFRGAPLEVJN-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=C(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-[(Benzyloxy)methyl]-4-methoxybenzene with five related compounds, highlighting molecular features, synthesis routes, and inferred properties:

Reactivity and Functional Group Analysis

Benzyloxymethyl and Methoxy Groups :

- The benzyloxymethyl group in 1-[(Benzyloxy)methyl]-4-methoxybenzene enhances steric bulk and may participate in acid-catalyzed ether cleavage. The methoxy group is electron-donating, directing electrophilic substitution to the ortho/para positions .

- In 4-Benzyloxy-2-bromo-1-methoxybenzene , bromine introduces a site for nucleophilic substitution (e.g., Suzuki coupling), while the benzyloxy group offers orthogonal protecting group strategies .

Nitrovinyl and Ethynyl Groups: 1-Methoxy-4-(2-nitrovinyl)benzene features a nitrovinyl group, a strong electron-withdrawing moiety, making it reactive toward nucleophilic additions (e.g., Michael additions) . 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene contains an ethynyl linker, enabling cross-coupling reactions (e.g., Sonogashira) for constructing conjugated systems .

Brominated Derivatives :

- Bromine in 1-Bromo-4-(methoxymethyl)benzene facilitates halogen-metal exchange or cross-coupling reactions, useful in pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 1-Benzyl-4-methoxymethoxybenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves benzylation of 4-methoxymethoxybenzene via Friedel-Crafts alkylation or nucleophilic substitution. Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or phase-transfer catalysts for nucleophilic substitutions .

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., over-alkylation) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of benzyl halide) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for methoxymethoxy (–OCH₂O–) protons as a singlet at δ 4.8–5.0 ppm and benzyl CH₂ as a singlet near δ 4.0 ppm .

- ¹³C NMR : Methoxymethoxy carbons appear at δ 90–95 ppm, aromatic carbons at δ 110–160 ppm .

- IR : Confirm ether (C-O-C) stretches at 1050–1150 cm⁻¹ and aromatic C-H bends near 3000 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular formula (C₁₅H₁₆O₂) and fragmentation patterns for substituents .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Stable in neutral to mildly acidic/basic conditions (pH 5–9). Avoid strong acids/bases to prevent hydrolysis of the methoxymethoxy group .

- Thermal stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., CO). Store at 2–8°C in inert atmospheres (N₂/Ar) .

- Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich aromatic positions. The methoxymethoxy group directs electrophiles to the para position relative to the benzyl group .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to validate substituent effects .

- Validation : Compare computational results with experimental nitration or halogenation outcomes .

Q. How do steric and electronic effects of the benzyl group influence further functionalization of this compound?

- Methodological Answer :

- Steric effects : The benzyl group hinders ortho substitution, favoring meta or para positions. Use bulky electrophiles (e.g., tert-butyl chloride) to probe steric limitations .

- Electronic effects : Electron-donating methoxymethoxy group increases ring reactivity. Quantify via Hammett substituent constants (σ⁺) to correlate with reaction rates .

- Case study : Compare bromination yields with/without directing groups to isolate electronic contributions .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis across different catalytic systems?

- Methodological Answer :

- Systematic variable testing :

- Catalyst screening : Compare AlCl₃, FeCl₃, and ionic liquids under identical conditions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve benzyl halide solubility but increase side reactions .

- Statistical Design of Experiments (DoE) : Use factorial designs to identify interactions between temperature, catalyst loading, and solvent .

- Reproducibility protocols : Standardize purification methods and moisture control (e.g., molecular sieves) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence polarization or HPLC-based activity assays .

- Metabolic stability : Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.